REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([N+:19]([O-:20])=[O:21])[c:22]([CH3:23])[cH:24]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([CH:11]=[O:12])[c:7]([NH2:10])[cH:8][cH:9]1)=[O:13]>>[c:4]1([Br:14])[cH:5][c:6]([CH:11]=[O:12])[c:7]([NH2:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(N)c(C=O)c1
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Name
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Type
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product
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Smiles
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Nc1ccc(Br)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |